molecular formula C8H9ClO B073967 4-Chloro-2,6-dimethylphenol CAS No. 1123-63-3

4-Chloro-2,6-dimethylphenol

Cat. No.: B073967
CAS No.: 1123-63-3
M. Wt: 156.61 g/mol
InChI Key: VWYKSJIPZHRLNO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2,6-dimethylphenol can be synthesized through several methods. One common synthetic route involves the reaction of isopropylmagnesium bromide with ethanamine, N-[(3,5-dichlorophenyl)methylene]-2,2-diethoxy- . The reaction conditions typically include the use of a suitable solvent and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The specific details of these methods are proprietary to manufacturers, but they generally involve similar reaction pathways as the laboratory synthesis, scaled up to industrial levels.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into less oxidized forms, although specific conditions and reagents are required.

    Substitution: As a phenol derivative, it can undergo electrophilic aromatic substitution reactions, where the chlorine or methyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.

Scientific Research Applications

4-Chloro-2,6-dimethylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-dimethylphenol involves its phenolic nature, which allows it to disrupt bacterial cell membranes. The hydroxyl groups of the compound bind to proteins on the bacterial cell membrane, causing the membrane to become permeable and leading to the leakage of cellular contents . This antimicrobial action is particularly effective against Gram-positive bacteria.

Comparison with Similar Compounds

4-Chloro-2,6-dimethylphenol is similar to other phenolic compounds such as:

    Phenol: The simplest phenol, used as a disinfectant and antiseptic.

    2,6-Dimethylphenol: Lacks the chlorine substituent but has similar chemical properties.

    4-Chloro-3-methylphenol: Another chlorinated phenol with similar antimicrobial properties.

The uniqueness of this compound lies in its specific substitution pattern, which enhances its antimicrobial efficacy compared to non-chlorinated or differently substituted phenols .

Properties

IUPAC Name

4-chloro-2,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYKSJIPZHRLNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40149982
Record name 4-Chloro-2,6-xylenol
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Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123-63-3
Record name 4-Chloro-2,6-dimethylphenol
Source CAS Common Chemistry
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Record name 4-Chloro-2,6-xylenol
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Record name 4-Chloro-2,6-dimethylphenol
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Record name 4-Chloro-2,6-xylenol
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Record name 4-chloro-2,6-xylenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 4-chloro-2,6-dimethylphenol used in analyzing chlorine-based disinfectants?

A: this compound is a valuable reagent in quantifying chlorine dioxide and hypochlorous acid/hypochlorite in solutions. [] The method leverages the distinct reactivity of these disinfectants. Hypochlorous acid/hypochlorite readily reacts with 2,6-dimethylphenol to produce this compound, the concentration of which directly correlates to the initial hypochlorous acid/hypochlorite concentration. Simultaneously, chlorine dioxide can be quantified by its reaction with iodide ions, generating iodine that subsequently reacts with 2,6-dimethylphenol to form 4-iodo-2,6-dimethylphenol. This dual-derivatization approach, coupled with high-performance liquid chromatography, allows for the simultaneous and sensitive quantification of these important disinfectants. []

Q2: What is the mechanism behind the antimicrobial activity of this compound analogs against Bacillus anthracis?

A: Research suggests that oligochlorophenols, specifically analogs based on this compound, demonstrate potent antimicrobial activity against Bacillus anthracis. [] While the precise mechanism remains under investigation, studies indicate that these compounds may target FtsZ, a bacterial cytoskeletal protein crucial for cell division. Disruption of FtsZ function can lead to bacterial cell death. Interestingly, B. anthracis develops resistance to these oligochlorophens at a rate significantly lower than that observed with commercial antibiotics, highlighting their potential as promising candidates for combating this pathogen. []

Q3: Can this compound be used as a starting material in organic synthesis?

A: Yes, this compound serves as a versatile building block in organic synthesis. For instance, it can undergo chlorination reactions under various conditions to yield substituted 4,6-dichloro-2,6-dimethylcyclohexa-2,4-dienones. [] These dienones are valuable intermediates for synthesizing more complex molecules. The specific products formed depend on the reaction conditions, including the solvent and the presence of other reagents like sodium acetate. []

Q4: How does this compound contribute to environmental monitoring?

A: this compound plays a key role in a method developed for monitoring airborne free chlorine. [] A solid sorbent coated with 2,6-dimethylphenol, sodium bromide, and sulfuric acid facilitates the capture of chlorine. While chlorine can react directly with 2,6-dimethylphenol, competing reactions limit the reliability of this approach. Instead, the sorbent leverages the oxidation of bromide by chlorine to generate bromine. This bromine then reacts with 2,6-dimethylphenol via electrophilic aromatic substitution to produce 4-bromo-2,6-dimethylphenol, which serves as a stable and quantifiable marker for the trapped chlorine. []

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